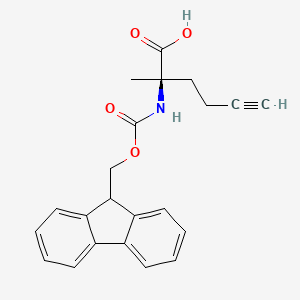

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The alkyne group can be reduced to alkanes or alkenes using hydrogenation catalysts such as palladium on carbon.

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.

Scientific Research Applications

This compound is primarily used in the field of peptide synthesis. The Fmoc group serves as a protecting group for the amino function, allowing for the stepwise construction of peptides. It is also used in the synthesis of complex organic molecules and in the study of enzyme mechanisms. In medicinal chemistry, it can be used to develop peptide-based drugs and to study protein-protein interactions .

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. The alkyne group can also participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles .

Comparison with Similar Compounds

Similar compounds include other Fmoc-protected amino acids such as:

- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid

- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid .

These compounds share the Fmoc protecting group but differ in their side chains, which can influence their reactivity and applications. The unique alkyne group in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid allows for additional functionalization and click chemistry applications, setting it apart from other Fmoc-protected amino acids .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid, commonly referred to as Fmoc-amino acid, is a fluorene-derived amino acid that has garnered attention in biochemical research and pharmaceutical development. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis due to its protective properties for amino groups. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and microbial strains.

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 301.35 g/mol

- CAS Number : 288617-78-7

The presence of key functional groups, such as carbonyl and amine, contributes to the reactivity and biological activity of this compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorene derivatives, including this compound. Research indicates that compounds with a fluorene scaffold exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These findings suggest that the structural characteristics of the compound enhance its antimicrobial efficacy, potentially making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Fluorene derivatives have also been explored for their anticancer properties. Studies indicate that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A comparative study on several fluorene derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 25 µM |

These results underscore the potential of this compound as a lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Interaction with DNA : Fluorene derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Induction of Oxidative Stress : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells while impairing microbial growth.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorene derivatives against multi-drug resistant strains. The results indicated that this compound exhibited significant inhibitory effects against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant pathogens .

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. The findings revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis, highlighting its potential as an anticancer agent .

Properties

CAS No. |

1198791-67-1 |

|---|---|

Molecular Formula |

C22H21NO4 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-ynoic acid |

InChI |

InChI=1S/C22H21NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19H,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m1/s1 |

InChI Key |

GWYURQKTNFEQEO-JOCHJYFZSA-N |

Isomeric SMILES |

C[C@@](CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.